molecular formula C17H24N2O4 B1306892 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid CAS No. 887344-19-6

1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid

Cat. No. B1306892
M. Wt: 320.4 g/mol
InChI Key: JIPBPJZISZCBJQ-UHFFFAOYSA-N
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Description

The compound "1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid" is a chemical entity that appears to be related to a class of compounds that involve the tert-butyl group used for protection in synthesis, particularly in the context of pyrrole and pyridine derivatives. While the specific compound is not directly mentioned in the provided papers, the tert-butyl group is a common protecting group in organic synthesis, and the pyridine and piperidine rings are common motifs in medicinal chemistry due to their presence in many biologically active molecules.

Synthesis Analysis

The synthesis of related compounds often involves the use of tert-butyl groups as protecting groups for carboxylic acids. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates demonstrates the utility of tert-butyl groups in streamlining synthetic processes . Similarly, the regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid shows the use of tert-butyl groups to direct selective substitutions . The activation of carboxylic acids as their active esters using tert-butyl carbonates further exemplifies the role of tert-butyl groups in the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups and pyridine or piperidine rings can be elucidated using various spectroscopic methods and X-ray diffraction. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction, revealing the conformation of the proline ring . Similarly, the structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was determined by X-ray diffraction and compared with DFT calculations .

Chemical Reactions Analysis

The tert-butyl group is often used in chemical reactions as a protecting group that can be removed under certain conditions. For example, the in situ hydrolysis of tert-butyl esters during the synthesis of pyrrole-3-carboxylic acids demonstrates the tert-butyl group's reactivity . The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involves an intramolecular lactonization reaction, showcasing the versatility of tert-butyl-protected intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-protected compounds are influenced by the presence of the bulky tert-butyl group. For instance, the tert-butyl group can affect the solubility and crystallinity of the compound, as seen in the crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate . The tert-butyl group also impacts the reactivity and stability of the compound, as demonstrated in the synthesis and reactions of related compounds .

Scientific Research Applications

Metabolic Pathway Elucidation

A study by Prakash et al. (2008) described the metabolism of a structurally related compound, focusing on the metabolic pathways involving oxidation of the tert-butyl moiety, pyridine oxidation, and N-dealkylation. This research is pivotal for understanding the metabolic transformations of similar compounds, aiding in the development of drugs with improved pharmacokinetic profiles.

Synthesis of Active Esters

Research by Basel and Hassner (2002) explored the activation of carboxylic acids in the presence of DMAP to efficiently form active esters. This methodology is relevant for the synthesis of peptides and amides, demonstrating the utility of tert-butyl carbonates (BOC-OX) in synthetic organic chemistry.

Advances in Nucleophilic Substitution

A study by Bonnet et al. (2001) reported on the nucleophilic substitution reactions of magnesiated bases on substituted pyridines, showing the potential for creating diversified pyridine derivatives through targeted deprotonation or addition reactions. This research offers valuable insights for designing new compounds with specific structural features.

Pyrocarbonate Activation of Carboxylic Acids

Pozdnev (2009) investigated the activation of carboxylic acids via dialkyl pyrocarbonates for the synthesis of anhydrides and esters, including N-protected amino acids. This method highlights an efficient approach to esterification and anhydride formation, crucial for peptide synthesis and other organic transformations.

Regio-selective Synthesis

Nguyen et al. (2009) developed a regio-selective synthesis method for novel pyrrole derivatives, utilizing the bulky tert-butyl group to direct selective substitutions. This research (Nguyen et al., 2009) demonstrates the strategic use of steric hindrance to achieve desired regioselectivity in synthetic chemistry.

Safety And Hazards

The safety data sheet (SDS) for a similar compound suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately. The compound should be stored properly and kept away from sources of ignition .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-4-7-17(12-19,14(20)21)11-13-5-8-18-9-6-13/h5-6,8-9H,4,7,10-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPBPJZISZCBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395021
Record name 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid

CAS RN

887344-19-6
Record name 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-4-ylmethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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